7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate β-diketone under acidic or basic conditions to form the pyrazolopyrimidine core. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.
Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused to the pyrimidine core, offering different chemical and biological properties.
Uniqueness
7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new therapeutic agents and materials .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methyl-2-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-6(2)8-5-9-11-10(14)4-7(3)13(9)12-8/h4-6H,1-3H3,(H,11,14) |
InChI Key |
AXNIWOZPPHXHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=NN12)C(C)C |
Origin of Product |
United States |
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